molecular formula C16H23ClN2O2 B8789691 2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 848308-25-8

2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B8789691
CAS No.: 848308-25-8
M. Wt: 310.82 g/mol
InChI Key: TXQVMUSCGJRBAJ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-1-one derivatives typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the spirocyclic structure, followed by further functionalization to introduce the 4-methoxyphenylmethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-1-one derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2,8-Diazaspiro[4

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-1-one derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been found to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By blocking this pathway, these compounds can potentially reduce inflammation and cell death in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of the 4-methoxyphenylmethyl group. This structural uniqueness can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

848308-25-8

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-20-14-4-2-13(3-5-14)12-18-11-8-16(15(18)19)6-9-17-10-7-16;/h2-5,17H,6-12H2,1H3;1H

InChI Key

TXQVMUSCGJRBAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3(C2=O)CCNCC3.Cl

Origin of Product

United States

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